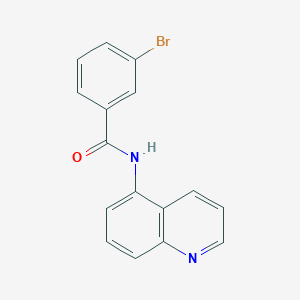

3-bromo-N-(quinolin-5-yl)benzamide

Description

3-Bromo-N-(quinolin-5-yl)benzamide is a small-molecule compound featuring a benzamide core substituted with a bromine atom at the 3-position and linked to a quinolin-5-yl group via an amide bond. This structure combines the electron-withdrawing bromine substituent with the nitrogen-rich quinoline moiety, making it a candidate for diverse pharmacological applications, including kinase inhibition and anticancer activity.

Properties

IUPAC Name |

3-bromo-N-quinolin-5-ylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrN2O/c17-12-5-1-4-11(10-12)16(20)19-15-8-2-7-14-13(15)6-3-9-18-14/h1-10H,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYVLSBCFFLRBAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)NC2=CC=CC3=C2C=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701320307 | |

| Record name | 3-bromo-N-quinolin-5-ylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701320307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

16.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49648299 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

524042-00-0 | |

| Record name | 3-bromo-N-quinolin-5-ylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701320307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(quinolin-5-yl)benzamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromobenzoyl chloride and 5-aminoquinoline.

Reaction Conditions: The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction.

Procedure: The 3-bromobenzoyl chloride is reacted with 5-aminoquinoline in an appropriate solvent, such as dichloromethane, under reflux conditions. The reaction mixture is then stirred for several hours to ensure complete conversion.

Purification: The resulting product is purified using techniques such as column chromatography to obtain pure 3-bromo-N-(quinolin-5-yl)benzamide.

Industrial Production Methods

Industrial production of 3-bromo-N-(quinolin-5-yl)benzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent recycling and waste minimization, can be applied to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(quinolin-5-yl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the benzamide moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The quinoline ring can undergo oxidation or reduction reactions, leading to the formation of different quinoline derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and bases like sodium hydride or potassium carbonate.

Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction, respectively.

Coupling Reactions: Palladium catalysts and ligands are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

3-bromo-N-(quinolin-5-yl)benzamide has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its quinoline moiety, which is known for its antimicrobial, antimalarial, and anticancer properties.

Biological Studies: It is used in biological studies to investigate its effects on cellular processes and its potential as a drug candidate.

Chemical Research: The compound serves as a building block for the synthesis of more complex molecules in chemical research.

Industrial Applications: It is used in the development of new materials and catalysts in the chemical industry.

Mechanism of Action

The mechanism of action of 3-bromo-N-(quinolin-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, inhibiting DNA replication and transcription. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues

Key Differences and Implications

Bioactivity: ZINC33268577 (Shape Tanimoto 0.803 vs. tivozanib) shows potent VEGFR-2 inhibition, suggesting the bromobenzamide-quinoline scaffold’s relevance in antiangiogenic therapies . YP3’s hydroxy group enhances solubility but reduces membrane permeability compared to the parent compound .

Physicochemical Properties: Tetrazole-containing analogues (e.g., ) exhibit higher hydrogen-bond acceptor capacity (6 vs. 4), improving target binding but increasing metabolic instability.

Biological Activity

3-Bromo-N-(quinolin-5-yl)benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound 3-bromo-N-(quinolin-5-yl)benzamide features a bromine atom attached to a quinoline moiety, which is known for its diverse pharmacological properties. The chemical formula is with a molecular weight of approximately 260.14 g/mol.

Biological Activity Overview

The biological activity of 3-bromo-N-(quinolin-5-yl)benzamide can be categorized into several key areas:

1. Anticancer Activity:

- Mechanism of Action: The compound has been studied for its ability to inhibit cancer cell proliferation. It is believed to interfere with cellular processes such as tubulin polymerization, which is critical for mitosis.

- Research Findings: In vitro studies have shown that derivatives of quinoline, including 3-bromo-N-(quinolin-5-yl)benzamide, exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values ranging from 2.46 to 41.31 µM against HepG2 liver cancer cells .

2. Antimicrobial Properties:

- Activity Against Pathogens: Preliminary studies indicate that the compound may possess antimicrobial properties, although detailed investigations are still required to establish its efficacy and mechanism against specific bacterial strains.

Case Studies

-

Cytotoxicity Against HepG2 Cells:

- A study evaluated the cytotoxic effects of various quinoline derivatives, including 3-bromo-N-(quinolin-5-yl)benzamide. The compound was found to induce apoptosis in HepG2 cells, with significant increases in caspase activity observed . The study highlighted that the compound's ability to disrupt tubulin polymerization was a key factor in its anticancer activity.

- In Vivo Studies:

The proposed mechanism of action for 3-bromo-N-(quinolin-5-yl)benzamide involves:

- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation.

- Cell Cycle Arrest: It has been suggested that the compound can induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells .

Comparative Analysis with Similar Compounds

| Compound Name | IC50 (µM) | Target Cell Line | Mechanism of Action |

|---|---|---|---|

| 3-Bromo-N-(quinolin-5-yl)benzamide | 2.46 - 41.31 | HepG2 | Tubulin polymerization inhibition |

| N-(8-bromo-3-(trifluoromethyl)quinolin-5-yl) | Not specified | Various | KCa3.1 channel activation |

| N-(3-bromo-1H-indol-5-yl)-quinazolin-4-amine | Not specified | HER1/HER2 | Irreversible binding |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.